molecular formula C7H13LiO3 B6191464 lithium(1+) 6-hydroxy-4-methylhexanoate CAS No. 2680539-75-5

lithium(1+) 6-hydroxy-4-methylhexanoate

Cat. No.: B6191464
CAS No.: 2680539-75-5
M. Wt: 152.1 g/mol
InChI Key: YZAVUAILERXFES-UHFFFAOYSA-M
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Description

Lithium(1+) 6-hydroxy-4-methylhexanoate is a chemical compound with the molecular formula C7H13LiO3 It is a lithium salt of 6-hydroxy-4-methylhexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 6-hydroxy-4-methylhexanoate typically involves the neutralization of 6-hydroxy-4-methylhexanoic acid with lithium hydroxide. The reaction can be represented as follows:

6-hydroxy-4-methylhexanoic acid+LiOHlithium(1+) 6-hydroxy-4-methylhexanoate+H2O\text{6-hydroxy-4-methylhexanoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 6-hydroxy-4-methylhexanoic acid+LiOH→lithium(1+) 6-hydroxy-4-methylhexanoate+H2​O

This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization and formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 6-hydroxy-4-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-oxo-4-methylhexanoate.

    Reduction: Formation of 6-hydroxy-4-methylhexanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Lithium(1+) 6-hydroxy-4-methylhexanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) 6-hydroxy-4-methylhexanoate involves its interaction with various molecular targets and pathways. The lithium ion (Li+) can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, lithium ions are known to inhibit glycogen synthase kinase 3 (GSK-3) and modulate the activity of inositol phosphatases, which play a role in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Lithium carbonate (Li2CO3)
  • Lithium citrate
  • Lithium orotate

Comparison

Lithium(1+) 6-hydroxy-4-methylhexanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other lithium salts, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

2680539-75-5

Molecular Formula

C7H13LiO3

Molecular Weight

152.1 g/mol

IUPAC Name

lithium;6-hydroxy-4-methylhexanoate

InChI

InChI=1S/C7H14O3.Li/c1-6(4-5-8)2-3-7(9)10;/h6,8H,2-5H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

YZAVUAILERXFES-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(CCC(=O)[O-])CCO

Purity

95

Origin of Product

United States

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